1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine
描述
1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine, also known as EMBP, is a piperazine derivative that has gained attention in scientific research due to its potential pharmacological properties. EMBP has been synthesized using various methods and has shown promising results in studies focused on its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine acts as a serotonin and dopamine reuptake inhibitor, which increases the availability of these neurotransmitters in the brain. This may contribute to its anxiolytic and antidepressant effects. Additionally, 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been shown to bind to the sigma-1 receptor, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine increases extracellular levels of serotonin and dopamine in the brain, leading to increased neurotransmission. Additionally, 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and may contribute to its antidepressant effects.
实验室实验的优点和局限性
1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several advantages for use in laboratory experiments, including its high purity and availability. However, its potential for abuse and lack of human clinical trials limit its use in research.
未来方向
Future research on 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine could focus on its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies could investigate the potential of 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine as a treatment for other medical conditions, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Finally, research could investigate the safety and efficacy of 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine in human clinical trials.
科学研究应用
1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been studied for its potential use in treating various medical conditions, including depression, anxiety, and addiction. Research has shown that 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI), which may contribute to its therapeutic effects. Additionally, 1-(4-ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research.
属性
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-3-23-20-9-7-18(8-10-20)16-21-11-13-22(14-12-21)19-6-4-5-17(2)15-19/h7-10,17,19H,3-6,11-16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKBWBBKZKEALA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC(C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxybenzyl)-4-(3-methylcyclohexyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。